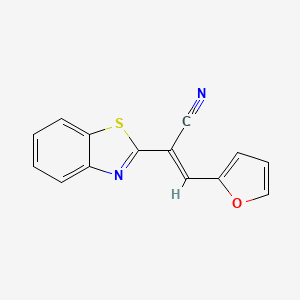![molecular formula C12H13ClO5 B12002732 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid CAS No. 1469-64-3](/img/structure/B12002732.png)
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-methoxybenzyl)succinic acid is an organic compound with the molecular formula C12H13ClO5 It is characterized by the presence of a chloro and methoxy group attached to a benzyl ring, which is further connected to a succinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methoxybenzyl)succinic acid typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with succinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-5-methoxybenzyl)succinic acid may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-methoxybenzyl)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzyl succinic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-chloro-5-methoxybenzaldehyde)succinic acid or 2-(2-chloro-5-methoxybenzoic acid)succinic acid.
Reduction: Formation of 2-(2-methoxybenzyl)succinic acid.
Substitution: Formation of 2-(2-amino-5-methoxybenzyl)succinic acid or 2-(2-thio-5-methoxybenzyl)succinic acid.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-methoxybenzyl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-5-methoxybenzyl)succinic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the benzyl ring can interact with enzymes or receptors, modulating their activity. The succinic acid moiety may also play a role in the compound’s overall biological activity by influencing its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-5-methoxybenzoic acid): Similar structure but lacks the succinic acid moiety.
2-(2-Chloro-5-methoxybenzaldehyde): Contains an aldehyde group instead of the succinic acid moiety.
2-(2-Methoxybenzyl)succinic acid: Lacks the chloro group on the benzyl ring.
Uniqueness
2-(2-Chloro-5-methoxybenzyl)succinic acid is unique due to the combination of its chloro, methoxy, and succinic acid functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1469-64-3 |
|---|---|
Fórmula molecular |
C12H13ClO5 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
2-[(2-chloro-5-methoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C12H13ClO5/c1-18-9-2-3-10(13)7(5-9)4-8(12(16)17)6-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
DGIHPCWUYKWDQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)


![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)



![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)




![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

